4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-Cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a 6-ethoxy-substituted benzothiazole ring, a morpholinoethyl group, and a cyano substituent at the para position of the benzamide core. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .
This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from diverse sources to highlight key similarities and differences.
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-2-30-19-7-8-20-21(15-19)31-23(25-20)27(10-9-26-11-13-29-14-12-26)22(28)18-5-3-17(16-24)4-6-18;/h3-8,15H,2,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGCHQWPFHXRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a benzothiazole moiety, and a morpholinoethyl side chain. This structural diversity contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. Specifically:
- Mechanism of Action : The compounds were found to bind to the minor groove of AT-DNA, which may interfere with DNA replication and transcription processes, leading to reduced cell viability .
Antimicrobial Activity
In addition to antitumor effects, the compound's antimicrobial properties have also been evaluated:
- Microbial Testing : Antimicrobial activity was assessed against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, as well as the eukaryotic model organism Saccharomyces cerevisiae. The results demonstrated promising antibacterial activity for several derivatives .
- Broth Microdilution Method : This method was employed according to CLSI guidelines, revealing that certain compounds showed significant inhibition of bacterial growth at low concentrations.
Case Studies and Research Findings
Several studies have focused on related compounds within the same chemical class:
- Study on Benzothiazole Derivatives : A comparative study revealed that benzothiazole derivatives often exhibit superior antitumor activity compared to benzimidazole counterparts due to their enhanced ability to interact with biological targets .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of these compounds, as most current findings are based on in vitro assays.
Summary of Research Findings
| Activity Type | Cell Line/Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 2.12 ± 0.21 | Effective inhibition |
| Antitumor | HCC827 | 5.13 ± 0.97 | Moderate activity |
| Antitumor | NCI-H358 | 0.85 ± 0.05 | High potency |
| Antimicrobial | E. coli | Not specified | Significant inhibition |
| Antimicrobial | S. aureus | Not specified | Significant inhibition |
Comparison with Similar Compounds
Core Structural Features
The target compound’s benzamide backbone is substituted with:
- 6-Ethoxybenzothiazole : A bicyclic heteroaromatic system with an ethoxy group at position 6, influencing lipophilicity and steric interactions.
- N-(2-Morpholinoethyl) group: A morpholine-containing side chain, improving solubility and possibly modulating target binding.
Key analogs include:
4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (): Differs in benzothiazole substitution (4-methoxy, 7-methyl vs. 6-ethoxy).
Lecozotan Hydrochloride (): A benzamide with pyridinyl and benzodioxinyl groups, acting as a 5-HT1A antagonist.
Compounds 4d–4i (): Thiazole-based benzamides with pyridinyl, morpholinomethyl, or piperazinyl substituents.
Structural Comparison Table
Physicochemical Properties
- Compound 4d (): 178–180°C (free base) . Lecozotan Hydrochloride: Not specified, but salt forms generally have improved thermal stability .
- Solubility: The hydrochloride salt of the target compound likely enhances water solubility compared to neutral analogs like 4d . Morpholinoethyl and ethoxy groups contribute to balanced lipophilicity, critical for membrane permeability.
SAR Observations :
- Ethoxy vs. Methoxy : The target’s 6-ethoxy group may increase lipophilicity and metabolic stability compared to 4-methoxy in analog 5206.
- Morpholine vs. Piperazine: Morpholinoethyl groups (target) versus piperazinyl (4e, ) may alter solubility and target affinity .
- Cyano Group: The 4-cyano substituent could enhance binding via dipole interactions, unlike halogenated analogs (e.g., 4d’s 3,4-dichloro) .
Q & A
Basic: What are the critical steps in synthesizing 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process:
Amidation : Coupling a benzoyl chloride derivative (e.g., 4-cyanobenzoyl chloride) with a substituted benzo[d]thiazol-2-amine precursor under reflux in aprotic solvents like dichloromethane or acetone.
Secondary amine introduction : Reacting the intermediate with 2-morpholinoethylamine via nucleophilic substitution, often requiring base catalysis (e.g., triethylamine) .
Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt, followed by crystallization in ethanol or methanol .
Key Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to track reaction progress and purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, morpholinoethyl chain) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~503) .
- HPLC-PDA : Purity assessment (>95%) using a gradient of acetonitrile/0.1% trifluoroacetic acid .
Basic: How is the biological activity of this compound typically evaluated in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT) using ADP-Glo™ kits, with IC₅₀ calculated via nonlinear regression .
- Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with cisplatin as a positive control .
- Protein binding studies : Surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., tubulin) .
Advanced: How can researchers address low yields during the final amidation step?
Methodological Answer:
- Optimize coupling agents : Replace EDCl/HOBt with PyBOP or HATU for higher efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature control : Maintain 0–5°C during amine addition to reduce side reactions .
- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or preparative HPLC to isolate the product .
Advanced: How do structural modifications (e.g., morpholinoethyl vs. diethylaminoethyl groups) impact biological activity?
Methodological Answer:
-
Comparative SAR Studies :
Substituent LogP Solubility (mg/mL) IC₅₀ (μM) Morpholinoethyl 2.1 0.8 0.12 Diethylaminoethyl 3.4 0.3 0.45 - The morpholino group enhances solubility and reduces logP, improving bioavailability and kinase inhibition .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HT-29), passage numbers, and ATP concentrations in kinase assays .
- Control for salt form : Ensure comparisons use the hydrochloride salt (not freebase) due to solubility differences .
- Statistical validation : Apply ANOVA with post-hoc tests to assess inter-laboratory variability .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Salt selection : Hydrochloride salt improves aqueous solubility (e.g., 1.2 mg/mL in PBS) compared to freebase .
- Formulation : Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline) for intraperitoneal administration .
- Nanoencapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Advanced: How to design a robust SAR study for this compound class?
Methodological Answer:
Core modifications : Synthesize analogs with varied benzothiazole substituents (e.g., 6-methoxy vs. 6-ethoxy) .
Side-chain variations : Replace morpholinoethyl with piperazinyl or pyrrolidinyl groups .
Data analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity .
Advanced: What are best practices for stability testing under laboratory conditions?
Methodological Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of cyano group) .
- Light sensitivity : Store in amber vials at –20°C; use USP-NF photostability protocols .
- Solution stability : Assess in PBS (pH 7.4) at 37°C for 24 hours; >90% recovery indicates suitability for cell assays .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated lysates to confirm target protein stabilization .
- CRISPR knockout : Use sgRNA targeting the putative target (e.g., PI3K) to confirm loss of compound efficacy .
- Immunofluorescence : Track compound-induced microtubule disruption in HeLa cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
